2-Amino-2-methylpropanamide
CAS No.: 16252-90-7
Cat. No.: VC21328087
Molecular Formula: C4H10N2O
Molecular Weight: 102.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16252-90-7 |
---|---|
Molecular Formula | C4H10N2O |
Molecular Weight | 102.14 g/mol |
IUPAC Name | 2-amino-2-methylpropanamide |
Standard InChI | InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) |
Standard InChI Key | ZIOBGZDFMKCKGZ-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)N)N |
Canonical SMILES | CC(C)(C(=O)N)N |
Introduction
Chemical Identity and Structure
Basic Identification
2-Amino-2-methylpropanamide is a small organic molecule with a defined chemical structure containing both amine and amide functional groups. It is identified by several standardized chemical identifiers which are crucial for unambiguous chemical documentation and research.
The compound is cataloged in chemical databases with specific identifiers. It has been assigned the PubChem CID 6453783 and bears the CAS registry number 16252-90-7, which serves as its unique identifier in the Chemical Abstracts Service registry . These identifiers allow researchers to unambiguously reference this compound across different databases and scientific literature.
Structural Features
The molecular structure of 2-amino-2-methylpropanamide consists of a central carbon atom attached to two methyl groups, an amino group, and a propanamide moiety. This arrangement creates a tertiary carbon center with the amino group, giving the molecule distinctive reactive properties and steric characteristics.
At the molecular level, the compound features a quaternary carbon center bearing two methyl groups, an amino group, and a carbonyl carbon that forms part of the amide functionality. This structural arrangement creates a sterically hindered environment around the central carbon atom, which influences its chemical behavior and reactivity patterns .
Chemical Identifiers and Nomenclature
The compound is known by several systematic and common names in chemical literature. The standardized IUPAC name is 2-amino-2-methylpropanamide, though it is also referred to by synonyms including 2-methylalaninamide and Propanamide, 2-amino-2-methyl- in various contexts .
Table 1: Chemical Identifiers for 2-Amino-2-methylpropanamide
Identifier Type | Value |
---|---|
IUPAC Name | 2-amino-2-methylpropanamide |
CAS Registry Number | 16252-90-7 |
Molecular Formula | C₄H₁₀N₂O |
SMILES | CC(C)(C(=O)N)N |
InChI | InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) |
InChIKey | ZIOBGZDFMKCKGZ-UHFFFAOYSA-N |
PubChem CID | 6453783 |
The structural representation can be visualized through various chemical notation systems. The SMILES notation (CC(C)(C(=O)N)N) and InChI string (InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)) provide computational representations that encode the structural information in a linear format . These notations are essential for computational chemistry and database searching.
Physical and Chemical Properties
Physicochemical Parameters
The compound exhibits important physicochemical properties that influence its behavior in biological systems and chemical reactions. These parameters are crucial for understanding its potential applications in pharmaceutical research and chemical synthesis.
Table 2: Physicochemical Properties of 2-Amino-2-methylpropanamide
The negative XLogP3 value of -1.2 indicates hydrophilicity, suggesting the compound is likely to be water-soluble . This property is consistent with the presence of polar functional groups (amine and amide) capable of forming hydrogen bonds with water molecules. The compound has two hydrogen bond donors and two hydrogen bond acceptors, which further supports its potential for water solubility and interaction with biological systems .
Structural Characteristics
The structural properties of 2-amino-2-methylpropanamide significantly influence its chemical reactivity and biological activity. The compound contains a quaternary carbon center bearing two methyl groups, which creates steric hindrance around the amino group.
The amide functionality (–CONH₂) provides both hydrogen bond donor and acceptor sites, which are important for molecular recognition processes in biological systems. The primary amine group (–NH₂) attached to the quaternary carbon is a potential site for nucleophilic reactions and can participate in various chemical transformations .
Spectroscopic Properties
Mass Spectrometric Characteristics
Mass spectrometry provides valuable information about the molecular identity and fragmentation patterns of 2-amino-2-methylpropanamide. The compound's exact monoisotopic mass has been determined to be 102.079312947, which serves as a reference point for mass spectrometric identification .
In mass spectrometric analysis, the compound can form various adducts that exhibit specific mass-to-charge ratios (m/z). These adducts are important for detection and quantification in analytical procedures.
Table 3: Predicted Mass Spectrometric Adducts of 2-Amino-2-methylpropanamide
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 103.08659 | 120.0 |
[M+Na]⁺ | 125.06853 | 127.7 |
[M+NH₄]⁺ | 120.11314 | 127.2 |
[M+K]⁺ | 141.04247 | 125.0 |
[M-H]⁻ | 101.07204 | 119.2 |
[M+Na-2H]⁻ | 123.05398 | 123.0 |
[M]⁺ | 102.07877 | 120.4 |
[M]⁻ | 102.07986 | 120.4 |
Collision Cross Section Data
The collision cross section (CCS) is an important parameter in ion mobility spectrometry that relates to the three-dimensional shape and size of molecules. For 2-amino-2-methylpropanamide, the predicted CCS values for different adducts provide insights into the compound's behavior in the gas phase during mass spectrometric analysis .
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of 2-amino-2-methylpropanamide is primarily determined by its functional groups: the primary amine and the amide. These groups provide distinct reaction sites that can undergo various chemical transformations.
The primary amine group (–NH₂) is nucleophilic and can participate in reactions typical of amines, including nucleophilic substitution, acylation, and condensation reactions. The reactivity of this amine group is somewhat reduced due to the steric hindrance created by the adjacent quaternary carbon bearing two methyl groups. This steric effect can influence both the rate and selectivity of reactions involving the amine functionality.
The amide group (–CONH₂) is less reactive than the amine but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate, respectively. The amide can also participate in dehydration reactions to form nitriles.
Applications and Research Significance
Research Context
The chemical properties of 2-amino-2-methylpropanamide suggest its relevance in biochemical research, particularly in studies involving protein structure and function. The compound's structural similarity to amino acids but with a quaternary alpha carbon could make it interesting for studying the effects of conformational constraints in peptides and proteins.
The presence of both amine and amide functional groups in a compact molecular structure also makes this compound potentially valuable for studying hydrogen bonding interactions in biological systems. These interactions are crucial for molecular recognition processes, enzyme-substrate binding, and protein folding.
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to 2-amino-2-methylpropanamide have been identified in chemical databases and literature. These include:
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2-amino-2-methylpropanoic acid (α-methylalanine): This is the carboxylic acid analog, where the amide group is replaced by a carboxylic acid.
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2-amino-2-methylpropanol (AMP): This compound, mentioned in search result , is an alcohol derivative where the amide group is replaced by a hydroxymethyl group. It has applications in CO₂ capture and storage systems .
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2-amino-N-hydroxy-2-methylpropanamide hydrochloride: This derivative, described in search result, features a hydroxylamine functional group in place of the simple amide and exists as a hydrochloride salt.
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